molecular formula C13H17N5O3S B2762777 2-((2-Isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 892480-18-1

2-((2-Isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2762777
CAS RN: 892480-18-1
M. Wt: 323.37
InChI Key: OZLGYSMOOMUFHQ-UHFFFAOYSA-N
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Description

The compound “2-((2-Isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a complex organic molecule. There are several variants of this compound with different molecular formulas and masses .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrimido[4,5-d]pyrimidine core with various substituents. The exact structure would depend on the specific variant of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its molecular formula and mass .

Scientific Research Applications

Synthetic Methodologies

  • Microwave-Assisted Synthesis : The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation led to the synthesis of thieno[2,3-d]pyrimidines, demonstrating an efficient method for producing heterocyclic compounds that could have various applications in medicinal chemistry and materials science (Davoodnia et al., 2009).

Biological Activities and Applications

  • Anticonvulsant Agents : Synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine demonstrated potential anticonvulsant activities, suggesting applications in developing new treatments for epilepsy (Severina et al., 2020).
  • Antimicrobial Agents : Some pyrimidinone and oxazinone derivatives fused with thiophene rings exhibited significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial drugs (Hossan et al., 2012).
  • Aldose Reductase Inhibitors : A study on substituted 2,4-dioxo-thienopyrimidin-1-acetic acids revealed potent in vitro aldose reductase inhibitory activity, suggesting therapeutic applications for complications related to diabetes, such as cataracts and neuropathy (Ogawva et al., 1993).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with biological systems in a variety of ways, depending on its exact structure and the context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research and application of this compound are not specified in the available resources. Given its complex structure, it could potentially be of interest in various areas of organic chemistry and medicinal chemistry .

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-6(2)9-15-10-8(11(16-9)22-5-7(14)19)12(20)18(4)13(21)17(10)3/h6H,5H2,1-4H3,(H2,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLGYSMOOMUFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)N)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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